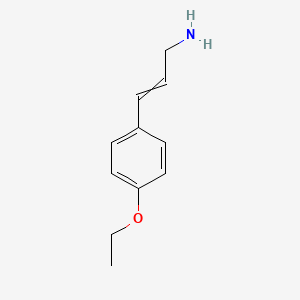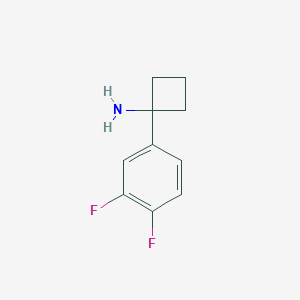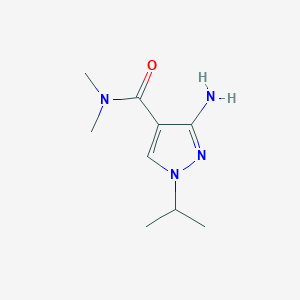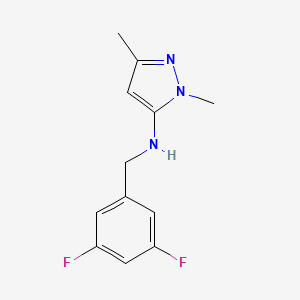
3-(4-ethoxyphenyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C11H15NO It features a phenyl ring substituted with an ethoxy group and a propenylamine side chain
準備方法
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize 3-(4-ethoxyphenyl)prop-2-en-1-amine involves an aldol condensation reaction between 4-ethoxybenzaldehyde and an appropriate amine precursor. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions to facilitate the formation of the propenylamine structure.
-
Claisen-Schmidt Condensation: : Another synthetic route involves the Claisen-Schmidt condensation of 4-ethoxyacetophenone with a suitable amine. This reaction is catalyzed by a base and proceeds under mild heating to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above methods, with considerations for scalability, cost-efficiency, and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction of the compound can lead to the formation of saturated amines. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for this transformation.
-
Substitution: : The ethoxy group on the phenyl ring can participate in nucleophilic substitution reactions. For example, treatment with strong nucleophiles like sodium hydride can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 3-(4-ethoxyphenyl)prop-2-en-1-amine serves as a building block for more complex molecules
Biology
The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used as a probe to investigate the activity of specific enzymes or as a ligand in receptor studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, resins, and other advanced materials.
作用機序
The mechanism by which 3-(4-ethoxyphenyl)prop-2-en-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
3-(4-Methoxyphenyl)prop-2-en-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.
3-(4-Fluorophenyl)prop-2-en-1-amine: Contains a fluorine atom on the phenyl ring.
3-(4-Chlorophenyl)prop-2-en-1-amine: Features a chlorine atom on the phenyl ring.
Uniqueness
3-(4-Ethoxyphenyl)prop-2-en-1-amine is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can affect its solubility, binding affinity, and overall chemical behavior, distinguishing it from similar compounds with different substituents.
特性
IUPAC Name |
3-(4-ethoxyphenyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h3-8H,2,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCYSGZCRCQHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-[Amino(pyridin-2-YL)methylidene]amino 4-methylbenzoate](/img/structure/B11730960.png)
![(2-methylpropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730967.png)
![3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11730971.png)


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730987.png)



![4-Amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11731003.png)

methylidene}hydroxylamine](/img/structure/B11731009.png)
![Methyl (3S)-3-amino-3-[4-(tert-butyl)phenyl]propanoate](/img/structure/B11731019.png)
